molecular formula C16H22Cl4N8Zn B12670571 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) CAS No. 71436-92-5

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12670571
CAS No.: 71436-92-5
M. Wt: 533.6 g/mol
InChI Key: JIDQBBOIOVOAAY-UHFFFAOYSA-J
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Description

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The compound is characterized by the presence of a diazonium group attached to an aromatic ring, which is further substituted with amino and dimethylamino groups. The tetrachlorozinc(2-) part of the compound indicates the presence of a zinc ion coordinated with four chloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 3-amino-2-(dimethylamino)aniline. This process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures (0-5°C) to stabilize the diazonium ion formed. The resulting diazonium salt is then treated with zinc chloride to form the tetrachlorozincate complex .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium bisulfite or stannous chloride.

Major Products Formed

    Aryl Halides: From Sandmeyer reactions.

    Azo Compounds: From coupling reactions.

    Hydrazines: From reduction reactions.

Scientific Research Applications

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The diazonium ion can also participate in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable diazonium ions and undergo various substitution and coupling reactions makes it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

71436-92-5

Molecular Formula

C16H22Cl4N8Zn

Molecular Weight

533.6 g/mol

IUPAC Name

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C8H11N4.4ClH.Zn/c2*1-12(2)8-6(9)4-3-5-7(8)11-10;;;;;/h2*3-5H,9H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

JIDQBBOIOVOAAY-UHFFFAOYSA-J

Canonical SMILES

CN(C)C1=C(C=CC=C1[N+]#N)N.CN(C)C1=C(C=CC=C1[N+]#N)N.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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